molecular formula C15H13N3O5S B2757980 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide CAS No. 920948-00-1

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide

Cat. No. B2757980
CAS RN: 920948-00-1
M. Wt: 347.35
InChI Key: VNRLNIRLVRSVHR-UHFFFAOYSA-N
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Description

The compound “4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide” is a chemical compound. It is related to 2,4-bis ( { [ (furan-2-yl)methyl]amino})benzene-1-sulfonamide . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The molecular weight of the related compound 2,4-bis ( { [ (furan-2-yl)methyl]amino})benzene-1-sulfonamide is 347.39 . The InChI code is 1S/C16H17N3O4S/c17-24 (20,21)16-6-5-12 (18-10-13-3-1-7-22-13)9-15 (16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2, (H2,17,20,21) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The compound has a molecular weight of 347.39 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have demonstrated promising antibacterial properties. Researchers have synthesized novel furan-based compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria . These compounds could serve as potential antimicrobial agents to combat drug-resistant infections.

Bio-Based Furanic Oxygenates

In recent years, researchers have focused on using low-cost furan-based oxygenates for synthesizing high-value-added chemicals. These compounds serve as precursors for various useful amines and other valuable products in biorefinery processes . Their sustainable production and applications are an active area of research.

properties

IUPAC Name

4-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-24(21,22)12-5-3-10(4-6-12)17-13-8-14(19)18(15(13)20)9-11-2-1-7-23-11/h1-8,17H,9H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRLNIRLVRSVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide

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